molecular formula C12H18ClN3O4 B3971160 [4-[(dimethylamino)methyl]-2-nitrophenyl] N,N-dimethylcarbamate;hydrochloride

[4-[(dimethylamino)methyl]-2-nitrophenyl] N,N-dimethylcarbamate;hydrochloride

Cat. No.: B3971160
M. Wt: 303.74 g/mol
InChI Key: SNZZGALPWUEJQS-UHFFFAOYSA-N
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Description

[4-[(dimethylamino)methyl]-2-nitrophenyl] N,N-dimethylcarbamate;hydrochloride: is a chemical compound with a complex structure that includes a nitrophenyl group, a dimethylamino group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(dimethylamino)methyl]-2-nitrophenyl] N,N-dimethylcarbamate;hydrochloride typically involves multiple steps. One common method includes the nitration of a phenyl ring followed by the introduction of a dimethylamino group. The final step involves the formation of the carbamate group through a reaction with dimethylcarbamoyl chloride under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and amination processes, followed by carbamate formation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, often leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions due to its reactive functional groups.

Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor in the synthesis of biologically active molecules.

Medicine: In medicine, derivatives of this compound could be explored for their potential pharmacological properties, including antimicrobial or anticancer activities.

Industry: In industrial applications, it may be used in the production of dyes, pigments, or as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of [4-[(dimethylamino)methyl]-2-nitrophenyl] N,N-dimethylcarbamate;hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dimethylamino group can interact with nucleophilic sites on enzymes or other proteins. The carbamate moiety can form stable complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Carboxymethyl chitosan: A chitosan derivative with similar functional groups.

Uniqueness: The uniqueness of [4-[(dimethylamino)methyl]-2-nitrophenyl] N,N-dimethylcarbamate;hydrochloride lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its specific structure provides distinct reactivity and potential for diverse scientific and industrial uses.

Properties

IUPAC Name

[4-[(dimethylamino)methyl]-2-nitrophenyl] N,N-dimethylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4.ClH/c1-13(2)8-9-5-6-11(10(7-9)15(17)18)19-12(16)14(3)4;/h5-7H,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZZGALPWUEJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)OC(=O)N(C)C)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[(dimethylamino)methyl]-2-nitrophenyl] N,N-dimethylcarbamate;hydrochloride
Reactant of Route 2
[4-[(dimethylamino)methyl]-2-nitrophenyl] N,N-dimethylcarbamate;hydrochloride
Reactant of Route 3
[4-[(dimethylamino)methyl]-2-nitrophenyl] N,N-dimethylcarbamate;hydrochloride
Reactant of Route 4
[4-[(dimethylamino)methyl]-2-nitrophenyl] N,N-dimethylcarbamate;hydrochloride
Reactant of Route 5
[4-[(dimethylamino)methyl]-2-nitrophenyl] N,N-dimethylcarbamate;hydrochloride
Reactant of Route 6
[4-[(dimethylamino)methyl]-2-nitrophenyl] N,N-dimethylcarbamate;hydrochloride

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